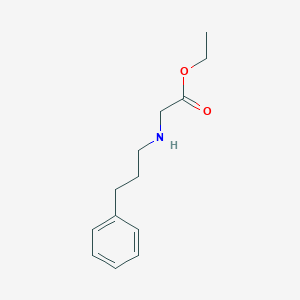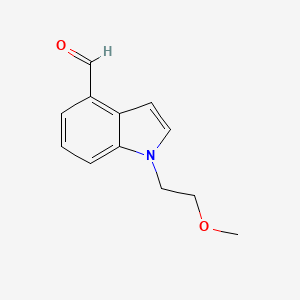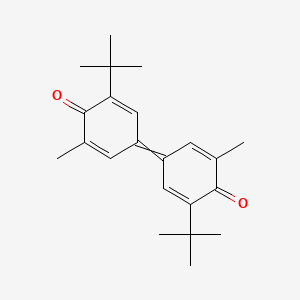
Androsterone 3-beta-glucuronide D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androsterone 3-beta-glucuronide D5 is a synthetic derivative of androsterone, a naturally occurring steroid hormone. This compound is primarily used in scientific research to study androgen metabolism and its effects on various biological systems. It is a glucuronide conjugate, meaning it is formed by the attachment of glucuronic acid to androsterone, enhancing its solubility and excretion in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Androsterone 3-beta-glucuronide D5 involves multiple steps, starting with the preparation of androsterone. The key steps include:
Hydroxylation: Androsterone undergoes hydroxylation to introduce a hydroxyl group at the 3-beta position.
Glucuronidation: The hydroxylated androsterone is then reacted with glucuronic acid in the presence of a catalyst to form the glucuronide conjugate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of androsterone are processed in batches to control reaction conditions and maximize yield.
Purification: The final product is purified using techniques such as chromatography to remove impurities and ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Androsterone 3-beta-glucuronide D5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its hydroxylated form.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce hydroxylated derivatives.
Applications De Recherche Scientifique
Androsterone 3-beta-glucuronide D5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of androgen metabolites.
Biology: Studied for its role in androgen metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating androgen-related disorders.
Industry: Utilized in the development of diagnostic assays and research tools for studying hormone metabolism.
Mécanisme D'action
The mechanism of action of Androsterone 3-beta-glucuronide D5 involves its interaction with androgen receptors and enzymes involved in steroid metabolism. The compound is metabolized by UDP-glucuronosyltransferases, primarily UGT2B15 and UGT2B17, which facilitate its excretion from the body. It acts as a marker for androgen activity and is used to study the effects of androgens on various biological pathways.
Comparaison Avec Des Composés Similaires
Androsterone sulfate: Another conjugate of androsterone, formed by the attachment of sulfate groups.
Etiocholanolone glucuronide: A glucuronide conjugate of etiocholanolone, another androgen metabolite.
3-alpha-Androstanediol glucuronide: A glucuronide conjugate of 3-alpha-androstanediol, used as a marker for androgen activity.
Uniqueness: Androsterone 3-beta-glucuronide D5 is unique due to its specific glucuronide conjugation at the 3-beta position, which enhances its solubility and excretion. This makes it a valuable tool for studying androgen metabolism and its effects on various biological systems.
Propriétés
Formule moléculaire |
C25H38O8 |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-oxo-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1/i7D2,11D2,13D |
Clé InChI |
VFUIRAVTUVCQTF-ISWMLDJZSA-N |
SMILES isomérique |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B13867625.png)





![2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B13867674.png)





